Structural Divergence from a Close Regioisomer
2-(2-Methoxyphenyl)-6-methylbenzoic acid (CAS 1261930-02-2) is a distinct chemical entity from its regioisomer, 2'-methoxy-6'-methyl-[1,1'-biphenyl]-3-carboxylic acid (CAS 1215206-67-9) . The latter, also known as 3-(2-methoxyphenyl)-4-methylbenzoic acid, features the methyl group at the 4-position relative to the carboxylic acid on the benzoic acid ring, whereas the target compound has the methyl group at the 6-position [1]. This positional difference leads to a different InChI Key and is predicted to alter key physicochemical properties, most notably lipophilicity, as reflected in the computed LogP values of 3.37 for the target compound versus 3.63 for the regioisomer [2][1]. Such a difference in LogP can significantly impact membrane permeability and protein binding in biological assays.
| Evidence Dimension | Calculated Lipophilicity (LogP) and Structural Identity |
|---|---|
| Target Compound Data | LogP = 3.37; InChI Key = JGGCVRPFGDMJCI-UHFFFAOYSA-N; Methyl group at 6-position of benzoic acid core. |
| Comparator Or Baseline | 2'-Methoxy-6'-methyl-[1,1'-biphenyl]-3-carboxylic acid (CAS 1215206-67-9): LogP = 3.63; InChI Key = XPNLTFMNFJWIGH-UHFFFAOYSA-N; Methyl group at 4-position of benzoic acid core. |
| Quantified Difference | ΔLogP = -0.26; Distinct InChI Key |
| Conditions | Computed using standard cheminformatics algorithms; data sourced from Chemsrc and ChemSpace databases. |
Why This Matters
Procuring the correct regioisomer is critical as even a 0.26 LogP unit difference can translate to a measurable variance in cellular permeability and off-target binding, directly impacting assay reproducibility.
- [1] ChemSpace. 2'-methoxy-6'-methyl-[1,1'-biphenyl]-3-carboxylic acid. CSCS00025755970. Accessed 2026. View Source
- [2] Chemsrc. 2-(2-methoxyphenyl)-6-methylbenzoic acid. CAS 1261930-02-2. Accessed 2026. View Source
